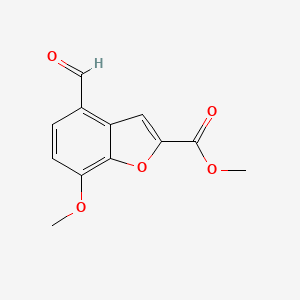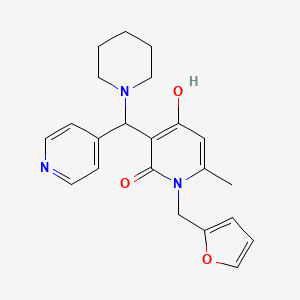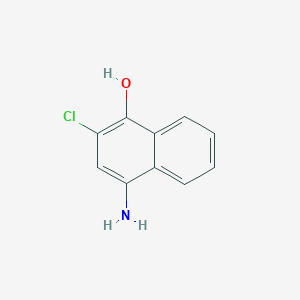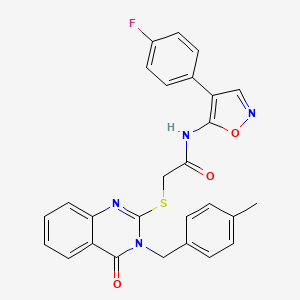![molecular formula C19H14N2O2S B3002954 N-(4-甲氧基苯基)噻并[2,3-b]喹啉-2-甲酰胺 CAS No. 478079-45-7](/img/structure/B3002954.png)
N-(4-甲氧基苯基)噻并[2,3-b]喹啉-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities and have been studied for various pharmacological applications. Although the specific compound N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide is not directly mentioned in the provided papers, the papers do discuss related quinoline derivatives with potential biological activities, such as peripheral benzodiazepine receptor visualization, antiallergy agents, c-Met kinase inhibition, and gastric H+/K+-ATPase inhibition .
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the condensation of appropriate precursors, as seen in the papers provided. For example, the synthesis of 4-(phenylamino)quinoline-3-carboxamides involved the condensation of aniline derivatives with N-substituted 4-chloroquinoline-3-carboxamides . Similarly, the synthesis of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives was achieved by condensing 2-aminoquinoline-3-carboxamides with dialkyl oxalates . These methods suggest that the synthesis of N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide would also involve strategic condensation reactions, possibly starting with a thienoquinoline precursor and an appropriate methoxyphenyl carboxamide.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. The papers indicate that structural variations, such as substituents on the quinoline ring, can significantly impact the potency and selectivity of these compounds . For instance, the presence of a carboxylic acid moiety at the 2 position was found to afford optimal potency in antiallergy agents . The molecular structure of N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide would likely influence its biological activity, and the methoxy group could potentially enhance its pharmacokinetic properties.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are essential for their biological function and for the synthesis of more complex molecules. The papers describe the N-methylation of quinoline derivatives as a key step in the synthesis of radioligands for PET imaging . This reaction involves the introduction of a methyl group, which can alter the compound's affinity for biological targets. The chemical reactivity of N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide would be influenced by the presence of the carboxamide group and the methoxy substituent, which could participate in further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, stability, and lipophilicity, are important for their biological application. The papers do not provide specific data on the physical and chemical properties of N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide, but they do suggest that esters are preferred for good oral absorption in the context of antiallergy agents . Additionally, the introduction of fluorine atoms has been shown to affect the antiproliferative activity of quinoline derivatives . These insights imply that the physical and chemical properties of N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide would need to be carefully considered in the context of its intended biological application.
科学研究应用
抗增殖活性
N-(4-甲氧基苯基)噻并[2,3-b]喹啉-2-甲酰胺衍生物对多种细胞系表现出显着的抗增殖活性。特别是,5-酮-四氢噻并[2,3-b]喹啉-2-甲酰胺对黑色素瘤和乳腺癌细胞系表现出高活性,GI50 值在低纳摩尔范围内。与磷脂酰肌醇特异性磷脂酶 C 的相互作用以及与 His356、Glu341、Arg549 和 Lys438 等氨基酸形成氢键非常显著,表明存在特定的分子相互作用机制 (Hung 等,2014)。
晶体学性质
N-(4-甲氧基苯基)噻并[2,3-b]喹啉-2-甲酰胺衍生物的晶体学性质已得到广泛研究。该化合物的多晶型改性显示出不同的晶体堆积和组织水平,表明其结构多功能性和各种应用的潜力 (Shishkina 等,2018)。
合成方法
已经开发出一种合成取代噻并[2,3-b]喹啉的新型有效方法,该方法涉及在微波辐射和无溶剂条件下进行一锅反应。这种合成方法以其简单性和大规模生产这些化合物的潜力而著称 (Nandeshwarappa 等,2005)。
抗结核活性
某些稠合噻并/呋并喹啉化合物,包括 N-(4-甲氧基苯基)噻并[2,3-b]喹啉-2-甲酰胺的衍生物,已显示出显着的抗结核活性。特别是,带有稠合呋并[2,3-c][1,8]萘啶骨架的化合物,与现有的一线抗结核药物相比表现出优异的活性,表明其在结核病治疗中的潜力 (Akula 等,2016)。
光学性质
N-(4-甲氧基苯基)噻并[2,3-b]喹啉-2-甲酰胺衍生物已对其光学性质进行了研究。已经建立了结构-光学性质关系,证明了它们在各种光学和电子器件中的潜在应用。发现这些化合物的荧光量子产率为中等到高,范围从 0.15 到 0.87,表明它们可用作荧光材料或隐形墨水染料 (Bogza 等,2018)。
未来方向
The future research directions for “N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide” could involve further exploration of its potential medicinal applications, particularly its antiproliferative effects and activity as an EGFR inhibitor . More research is also needed to fully understand its synthesis, chemical reactions, and physical and chemical properties.
作用机制
Target of Action
N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide is a thienoquinoline derivative . Thienoquinoline derivatives have been reported to exhibit promising antiproliferative effects against various cell lines and show significant activity as EGFR inhibitors . EGFR (Epidermal Growth Factor Receptor) is a protein that resides on the cell surface and is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α .
Mode of Action
The compound interacts with its target, the EGFR, by occupying the ATP-binding site . This interaction inhibits the kinase activity of the receptor, preventing the autophosphorylation process that would normally lead to the activation of various downstream signaling pathways involved in cell proliferation and survival .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR signaling pathway . By inhibiting EGFR, the compound disrupts several downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK pathways . These pathways play crucial roles in regulating cell proliferation, survival, and differentiation .
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence how well the compound is absorbed and distributed throughout the body, how it is metabolized, and how quickly it is excreted .
Result of Action
The compound exhibits promising antiproliferative effects against various cell lines . It has been shown to induce apoptosis and cell cycle arrest at the G2/M phase . This leads to a decrease in cell proliferation, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell growth is a key characteristic .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, factors such as temperature and the presence of other substances (e.g., proteins, lipids) can also impact the compound’s stability and activity .
属性
IUPAC Name |
N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-23-15-8-6-14(7-9-15)20-18(22)17-11-13-10-12-4-2-3-5-16(12)21-19(13)24-17/h2-11H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWXPSZWQVEAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-4H-chromen-4-one](/img/structure/B3002872.png)
![3-(3-Methoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B3002873.png)

![2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid](/img/structure/B3002876.png)





![7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3002887.png)

![Methyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B3002891.png)
![4-(Phenylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3002892.png)
